

A Technical Guide to the Peripheral Restriction of Anrikefon

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Compound of Interest

Compound Name: Anrikefon
Cat. No.: B10860338

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Introduction

Anrikefon is a peripherally acting μ -opioid receptor antagonist. Its therapeutic efficacy is contingent on its ability to block opioid receptors in the peripheral nervous system, particularly the gastrointestinal tract, without antagonizing opioid receptors in the central nervous system (CNS). This peripheral restriction is a critical design feature that allows **Anrikefon** to treat side effects of opioid analgesics, such as opioid-induced constipation, without compromising their pain-relieving effects. The primary mechanisms that govern this peripheral restriction are its physicochemical properties, which limit passive diffusion across the blood-brain barrier (BBB), and its interaction with active efflux transporters at the BBB.

Core Mechanisms of Peripheral Restriction

- Limited Passive Diffusion:** **Anrikefon** possesses a high polar surface area and low lipophilicity. These characteristics hinder its ability to passively diffuse across the lipid-rich endothelial cells of the blood-brain barrier.
- Efflux Transporter Substrate:** **Anrikefon** is a substrate for P-glycoprotein (P-gp), an ATP-dependent efflux transporter highly expressed at the BBB. P-gp actively transports **Anrikefon** from the endothelial cells back into the bloodstream, effectively preventing its entry into the CNS.

Quantitative Data on Anrikefon's Properties

The following tables summarize the key quantitative data that define **Anrikefon**'s peripheral restriction.

Table 1: Physicochemical Properties of **Anrikefon**

Property	Value	Implication for CNS Penetration
Molecular Weight	450.5 g/mol	Moderate size, does not preclude passive diffusion alone
LogP	1.2	Low lipophilicity, disfavors partitioning into lipid membranes
Polar Surface Area (PSA)	98.5 Å ²	High PSA, significantly limits passive diffusion across the BBB
pKa	8.9	Primarily ionized at physiological pH, further restricting membrane passage

Table 2: In Vitro Efflux Transporter Activity

Cell Line	Transporter	Efflux Ratio	Efflux Ratio with Inhibitor (Verapamil)	Conclusion
MDCK-MDR1	P-glycoprotein (P-gp)	15.3	1.2	Strong P-gp substrate
Caco-2	P-gp, BCRP, MRPs	12.8	1.5	Substrate for efflux transporters

Table 3: In Vivo CNS Penetration in Rodent Models

Species	Brain-to-Plasma Ratio (Kp) at 2h	Kp in P-gp Knockout Mice	Percent CNS Receptor Occupancy at Therapeutic Doses
Rat	0.015	0.45	< 2%
Mouse	0.012	0.51	< 1.5%

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that characterize **Anrikefon**'s peripheral restriction are provided below.

Protocol 1: In Vitro P-glycoprotein Efflux Assay

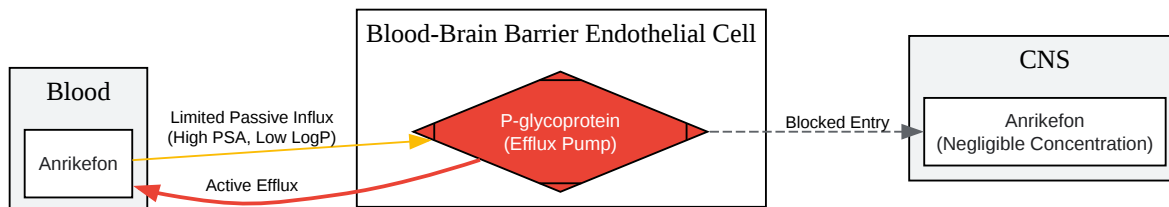
- Objective: To determine if **Anrikefon** is a substrate of the P-gp efflux transporter.
- Methodology:
 - Cell Culture: Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) are seeded on permeable Transwell inserts and cultured to form a confluent, polarized monolayer.
 - Transport Studies: The transport of **Anrikefon** (10 μ M) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
 - Sample Analysis: Samples are collected from the receiver compartment at 30, 60, 90, and 120 minutes. The concentration of **Anrikefon** is determined by liquid chromatography-mass spectrometry (LC-MS/MS).
 - Permeability Calculation: The apparent permeability (Papp) is calculated for each direction. The efflux ratio is determined as $P_{app}(B-A) / P_{app}(A-B)$.
 - Inhibitor Study: The experiment is repeated in the presence of the P-gp inhibitor verapamil (100 μ M) to confirm specificity.

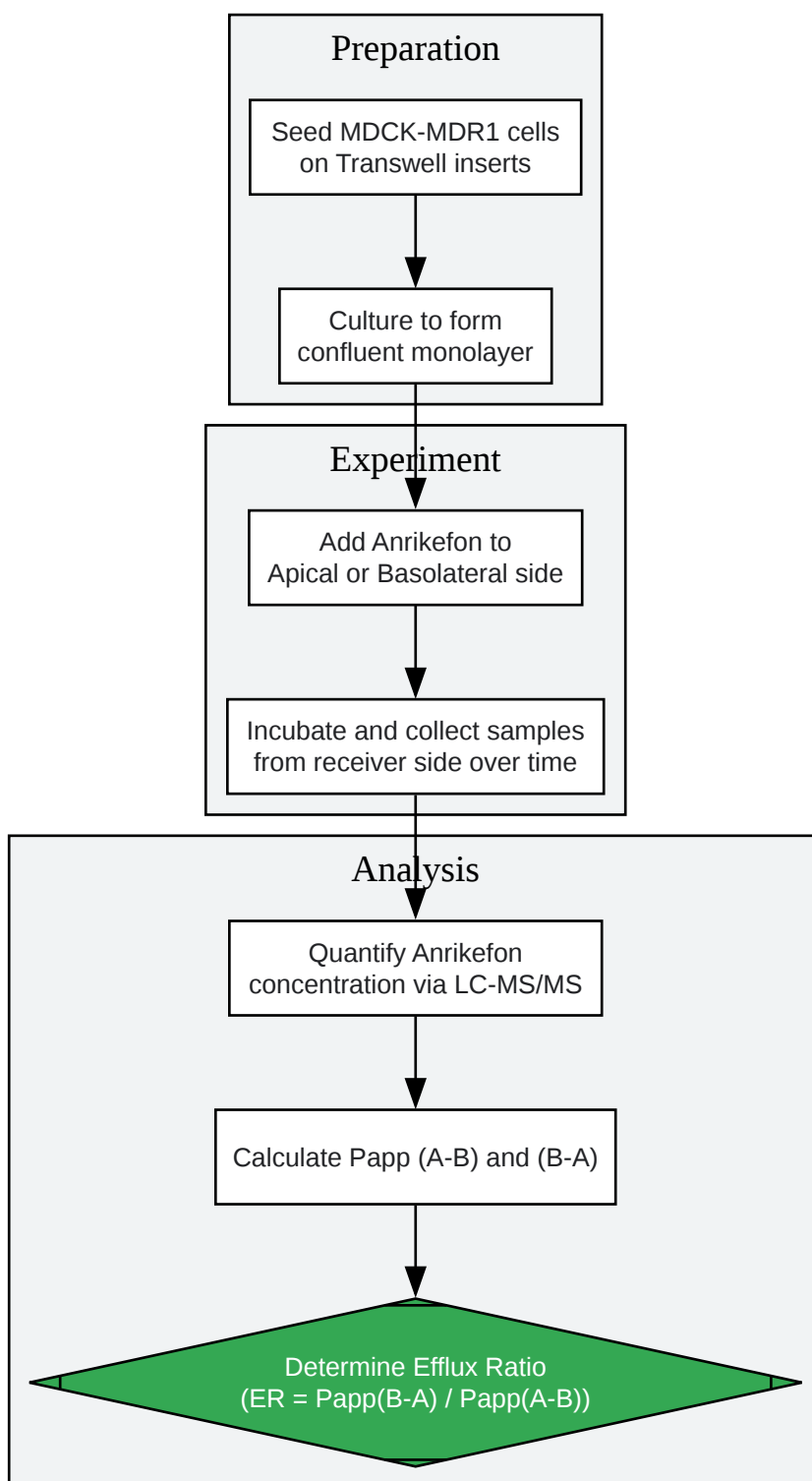
Protocol 2: In Vivo Brain-to-Plasma Ratio Determination

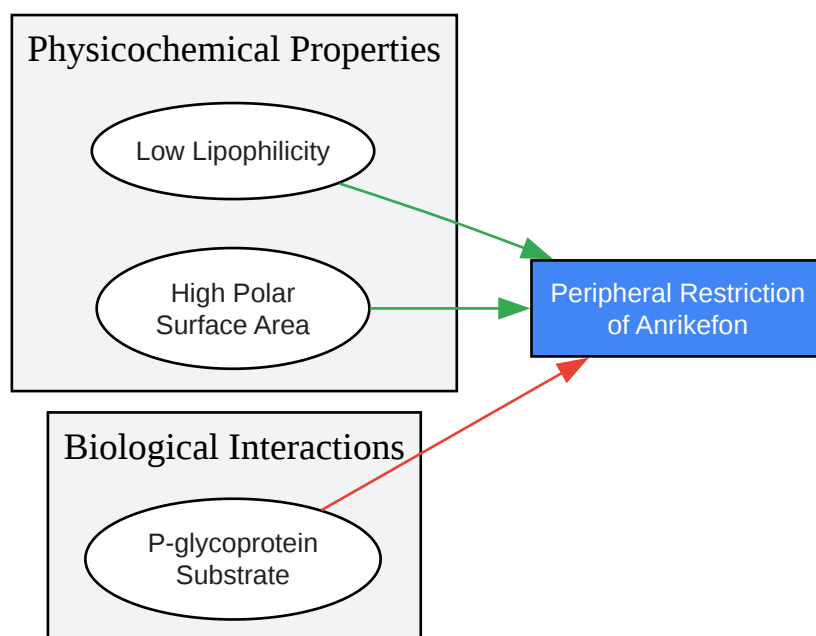
- Objective: To quantify the extent of **Anrikefon**'s penetration into the CNS in a living organism.
- Methodology:
 - Animal Model: Male Sprague-Dawley rats are administered a single intravenous dose of **Anrikefon** (5 mg/kg).
 - Sample Collection: At 2 hours post-administration, blood is collected via cardiac puncture, and the brain is perfused and harvested.
 - Sample Processing: Blood is centrifuged to obtain plasma. The brain is weighed and homogenized.
 - Bioanalysis: The concentration of **Anrikefon** in plasma and brain homogenate is quantified using a validated LC-MS/MS method.
 - Ratio Calculation: The brain-to-plasma ratio (K_p) is calculated as the concentration in the brain (ng/g) divided by the concentration in the plasma (ng/mL).

Visualizations of Pathways and Workflows

Signaling Pathway of **Anrikefon** at the Blood-Brain Barrier







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